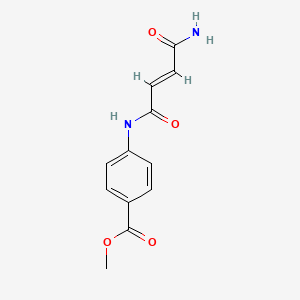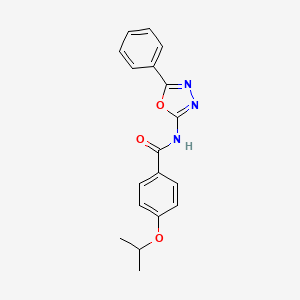![molecular formula C18H13ClN2OS B2464203 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole CAS No. 691869-02-0](/img/structure/B2464203.png)
1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole (CPCIT) is an organic molecule that has been studied extensively in the past few decades. It is a compound of the indole family, a group of molecules that are known for their diverse pharmacological properties. CPCIT has been studied for its potential therapeutic applications and is a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition
- Compounds including 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole derivatives have been explored for their inhibitory effects on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT). These derivatives demonstrate activity against both DNA polymerase and ribonuclease H, highlighting their potential in HIV research (Meleddu et al., 2016).
Antimicrobial Activity
- The compound has been synthesized and characterized for its antimicrobial activity, using the agar disc diffusion method, which suggests its potential application in combating microbial infections (Muralikrishna et al., 2014).
Cytotoxicity and Antioxidant Potential
- Studies on the cytotoxicity and antioxidant potential of similar compounds have shown significant activity against carcinoma cell lines, along with remarkable antioxidant activity. This dual role underscores their potential in cancer and oxidative stress research (Grozav et al., 2017).
Anti-Inflammatory Agents
- Compounds with a similar structure have demonstrated moderate to good anti-inflammatory activity, which can be pivotal in the development of new anti-inflammatory drugs (Singh et al., 2008).
Potential Cannabinoid Receptor Activity
- Certain 3-([1,3]-thiazol-2-yl)indoles have been studied for their potential cannabinoid receptor activity. This suggests a possible avenue for the development of novel compounds with cannabinoid receptor interactions (Westphal et al., 2015).
Antibacterial Agents
- Novel isoxazole-indole conjugates related to 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole show potent antibacterial activity, indicating their potential as antibacterial agents (Prashanthi et al., 2021).
MAO-B Inhibition
- Certain derivatives have been tested as inhibitors of human monoamine oxidase (MAO) B, suggesting their potential application in treating neurodegenerative disorders (Efimova et al., 2023).
Selective 5-Lipoxygenase Inhibition
- Methoxyalkyl thiazoles, related to the target compound, are identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties, distinguishing them from redox inhibitors (Falgueyret et al., 1993).
Crystal Structure Analysis
- Crystal structure analysis of related indole dyes provides insights into their molecular conformations, aiding in the understanding of their chemical and physical properties (Seferoğlu et al., 2009).
Anti-Inflammatory Drug Potency
- Indole acetamide derivatives, including those structurally similar to 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole, have been synthesized and evaluated for anti-inflammatory activity through molecular docking studies, emphasizing their potential in drug development (Al-Ostoot et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of indole derivatives, such as the compound , are often various types of receptors in the human body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in cell biology .
Mode of Action
The compound interacts with its targets, primarily through binding to the receptors. This binding can trigger a series of biochemical reactions, leading to changes in the cellular environment . The exact nature of these changes can vary depending on the specific receptors involved and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can influence the metabolism of tryptophan, an essential amino acid . The compound can also impact other pathways related to the function of the receptors it targets .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-14-5-3-6-15(10-14)22-18-20-11-16(23-18)12-21-9-8-13-4-1-2-7-17(13)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYEPKJOTZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)


![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)
![4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2464131.png)

![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2464140.png)
